![molecular formula C7H11I B12951426 3-Iodobicyclo[3.1.1]heptane](/img/structure/B12951426.png)
3-Iodobicyclo[3.1.1]heptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Iodobicyclo[3.1.1]heptane is a polycyclic organic compound characterized by a three-dimensional cage-like structure. This compound is part of the bicyclo[3.1.1]heptane family, which has gained attention in recent years due to its potential applications in medicinal chemistry and materials science. The unique structure of this compound makes it an interesting subject for research, particularly in the development of bioisosteres and high-energy density materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodobicyclo[3.1.1]heptane typically involves the iodination of bicyclo[3.1.1]heptane derivatives. One common method is the iodination of 1,5-diiodobicyclo[3.1.1]heptane using iodine and a suitable oxidizing agent. The reaction is usually carried out under mild conditions to prevent decomposition of the product .
Industrial Production Methods: Industrial production of 3-Iodobicyclo[31The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 3-Iodobicyclo[3.1.1]heptane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form various oxygen-containing derivatives.
Reduction Reactions: Reduction of the iodine atom can lead to the formation of bicyclo[3.1.1]heptane.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution Reactions: Products include various substituted bicyclo[3.1.1]heptanes.
Oxidation Reactions: Products include ketones, alcohols, and carboxylic acids.
Reduction Reactions: The major product is bicyclo[3.1.1]heptane.
Aplicaciones Científicas De Investigación
3-Iodobicyclo[3.1.1]heptane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and bioisosteres.
Medicine: Research is ongoing to explore its use in developing new pharmaceuticals with enhanced properties.
Industry: It is investigated for its potential in creating high-energy density materials and advanced polymers.
Mecanismo De Acción
The mechanism of action of 3-Iodobicyclo[3.1.1]heptane is primarily related to its ability to act as a bioisostere. By mimicking the structure of meta-substituted arenes, it can interact with biological targets in a similar manner, potentially leading to improved drug properties. The molecular targets and pathways involved depend on the specific application and the functional groups attached to the bicyclo[3.1.1]heptane core .
Comparación Con Compuestos Similares
Bicyclo[3.1.1]heptane: The parent compound without the iodine substitution.
3-Azabicyclo[3.1.1]heptane: A nitrogen-containing analog with similar structural properties.
Bicyclo[2.2.1]heptane: Another polycyclic compound with a different ring structure.
Uniqueness: 3-Iodobicyclo[3.1.1]heptane is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable compound for developing new materials and pharmaceuticals with tailored properties .
Propiedades
Fórmula molecular |
C7H11I |
|---|---|
Peso molecular |
222.07 g/mol |
Nombre IUPAC |
3-iodobicyclo[3.1.1]heptane |
InChI |
InChI=1S/C7H11I/c8-7-3-5-1-6(2-5)4-7/h5-7H,1-4H2 |
Clave InChI |
QBBNHEZZPNGHKM-UHFFFAOYSA-N |
SMILES canónico |
C1C2CC1CC(C2)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


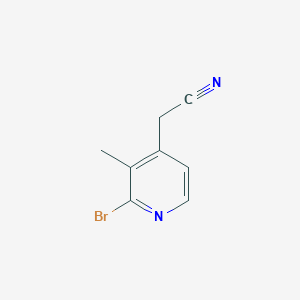

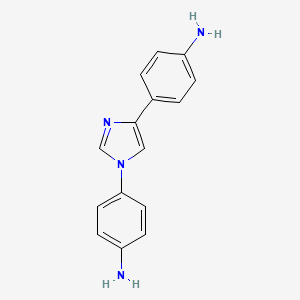
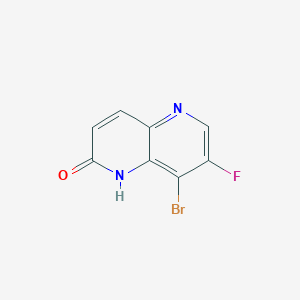
![7-Oxaspiro[3.5]nonan-5-ol](/img/structure/B12951359.png)
![2-(4-nitrophenyl)-6-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B12951363.png)

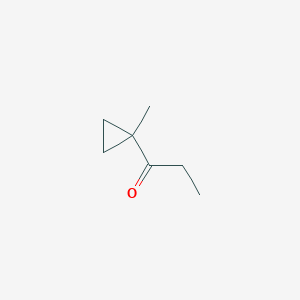
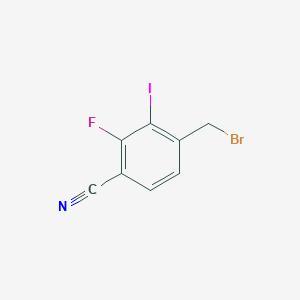
![1-(5-Chloro-2-methylimidazo[1,2-a]pyridin-3-yl)ethanone](/img/structure/B12951394.png)
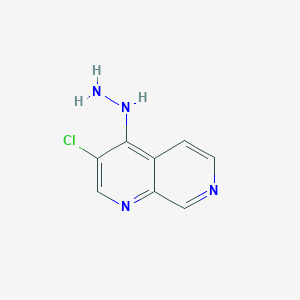
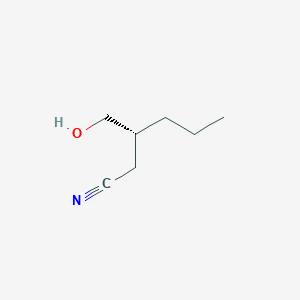
![2-(4-Bromophenyl)imidazo[1,2-a]pyridine-6-carbonitrile hydrobromide](/img/structure/B12951424.png)
![5-([1,1'-Biphenyl]-4-yl)-2-bromooxazole](/img/structure/B12951425.png)
